4-Ethyl-1-methyl-3-(tetrahydro-2h-pyran-3-yl)-1h-pyrazol-5-amine
Description
Properties
Molecular Formula |
C11H19N3O |
|---|---|
Molecular Weight |
209.29 g/mol |
IUPAC Name |
4-ethyl-2-methyl-5-(oxan-3-yl)pyrazol-3-amine |
InChI |
InChI=1S/C11H19N3O/c1-3-9-10(13-14(2)11(9)12)8-5-4-6-15-7-8/h8H,3-7,12H2,1-2H3 |
InChI Key |
QFTCGHOETVHITC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(N=C1C2CCCOC2)C)N |
Origin of Product |
United States |
Preparation Methods
Pyrazole Core Construction
The pyrazole ring can be synthesized via cyclocondensation reactions involving hydrazine derivatives and suitably functionalized ketones or α,β-unsaturated carbonyl compounds. Classical methods include:
Cyclocondensation of hydrazine derivatives with acetylenic ketones or chalcones : This leads to pyrazoline intermediates which upon oxidation yield pyrazoles. The regioselectivity can be influenced by substituents and reaction conditions, often yielding mixtures of regioisomers that require separation.
1,3-Dipolar cycloaddition of diazocarbonyl compounds : This method allows for the formation of pyrazole-5-carboxylates and related derivatives with good yields and straightforward conditions.
Amination and Functional Group Transformations
- The amino group at the 5-position of the pyrazole can be introduced via substitution reactions on suitable precursors or by selective reduction of nitro or diazo intermediates. Specific methods for this compound are less documented but generally follow standard aromatic amination chemistry.
Protection and Deprotection of the Tetrahydropyranyl Group
The tetrahydropyranyl group serves as a protecting group for hydroxyl or amine functionalities during synthesis. Its removal is typically achieved under acidic conditions (e.g., treatment with dilute hydrochloric acid in methanol at low temperatures), which cleaves the protecting group without disturbing the pyrazole core.
After deprotection, neutralization with bases such as aqueous ammonia and controlled precipitation steps afford the desired pyrazole amine product in high purity.
Detailed Preparation Method (Illustrative Example)
| Step | Reagents & Conditions | Description | Outcome |
|---|---|---|---|
| 1. Preparation of 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester | Starting pyrazole, pinacol esterification reagents | Formation of boronic ester intermediate with tetrahydropyranyl protection | Intermediate for Suzuki coupling |
| 2. Suzuki Coupling | 4-bromo-2-chlorobenzonitrile, Pd catalyst (0.6–0.8 mol%), Na2CO3 base, THF-water solvent, 60–75 °C | Cross-coupling to attach pyrazole ring to aryl halide | 2-chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzonitrile |
| 3. Deprotection of tetrahydropyranyl group | 30% HCl in methanol, 0–15 °C, 0.5–5 hours | Removal of protecting group to reveal free hydroxyl or amine | Free pyrazole derivative with tetrahydropyran ring removed |
| 4. Amination / Final Functionalization | Ammonia water (25%), cooling and precipitation | Neutralization and isolation of final product | 4-Ethyl-1-methyl-3-(tetrahydro-2H-pyran-3-yl)-1H-pyrazol-5-amine |
Notes on Optimization and Purity
The use of low palladium catalyst loading and phase transfer catalysts improves cost-efficiency and environmental impact.
Controlled addition of water and temperature management during precipitation steps enhance product purity and yield.
The tetrahydropyranyl protecting group is stable under Suzuki coupling conditions but readily cleavable under mild acidic conditions, making it an ideal protecting group in this synthetic route.
Summary Table of Key Preparation Parameters
| Parameter | Typical Range / Condition | Purpose / Effect |
|---|---|---|
| Pd catalyst loading | 0.5–2 mol% (preferably 0.6–0.8 mol%) | Efficient Suzuki coupling with minimal catalyst |
| Base | Sodium carbonate | Neutralizes acids, facilitates coupling |
| Solvent system | THF-water or THF-toluene-water | Solubilizes reactants, controls reaction medium |
| Temperature | 60–75 °C for coupling; 0–15 °C for deprotection | Optimizes reaction rate and selectivity |
| Water addition for precipitation | 80–120% volume relative to organic solvent | Facilitates product crystallization |
| Deprotection acid concentration | ~30% HCl in methanol | Removes tetrahydropyranyl group without degrading pyrazole |
Research Findings and Literature Context
The described synthetic approach aligns with advanced methods for pyrazole derivatives involving Suzuki coupling of boronic esters bearing protected substituents, followed by selective deprotection.
Pyrazole synthesis via hydrazine condensation and cycloaddition reactions is well-documented, but the incorporation of tetrahydropyranyl groups requires careful protection strategies to maintain functional group integrity during cross-coupling.
Optimization of catalyst loading and solvent systems is crucial for industrial scale-up and cost-effective synthesis.
Although direct literature on the exact compound 4-ethyl-1-methyl-3-(tetrahydro-2H-pyran-3-yl)-1H-pyrazol-5-amine is limited, the methodologies described in patents and related pyrazole chemistry provide a comprehensive framework for its preparation.
Chemical Reactions Analysis
Amine Functional Group Reactivity
The primary amine at position 5 of the pyrazole ring enables nucleophilic reactions:
| Reaction Type | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| Acylation | Acetyl chloride, base (e.g., pyridine) | N-acetyl derivative | Forms stable amides |
| Alkylation | Methyl iodide, K₂CO₃, DMF | N-methylated derivative | Steric hindrance may limit yield |
| Schiff Base Formation | Aldehydes/ketones, reflux in ethanol | Imine derivatives | pH-dependent; reversible |
The amine’s reactivity is influenced by the electron-donating ethyl and methyl groups on the pyrazole ring, which enhance nucleophilicity but introduce steric constraints.
Pyrazole Ring Reactivity
The pyrazole core participates in electrophilic substitutions and cycloadditions:
Electrophilic Aromatic Substitution
-
Nitration : Concentrated HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at positions 1 or 4, though regioselectivity is modulated by the tetrahydropyran substituent.
-
Halogenation : Bromine in acetic acid yields mono- or di-brominated products depending on stoichiometry.
Cycloaddition Reactions
-
The pyrazole ring engages in [3+2] cycloadditions with dipolarophiles like nitrile oxides, forming fused heterocycles under thermal conditions .
Tetrahydropyran Ring Transformations
The tetrahydro-2H-pyran-3-yl group undergoes ring-specific reactions:
| Reaction | Conditions | Outcome |
|---|---|---|
| Acid-Catalyzed Ring Opening | HCl (conc.), reflux | Linear diol via oxonium ion intermediate |
| Oxidation | KMnO₄, acidic conditions | Ketone formation at the pyran oxygen |
Cross-Coupling Reactions
The compound’s structure supports transition-metal-catalyzed reactions:
-
Suzuki-Miyaura Coupling : With aryl boronic acids and Pd(PPh₃)₄, the pyrazole ring forms biaryl derivatives at position 3 .
-
Buchwald-Hartwig Amination : Introduces aryl amines at the pyrazole’s 5-position using Pd₂(dba)₃ and Xantphos .
Stability Under Hydrolytic Conditions
The compound demonstrates moderate stability:
-
Acidic Hydrolysis (HCl, 100°C): Cleaves the pyrazole-tetrahydropyran bond, yielding 3-aminopyrazole and tetrahydropyran-3-ol.
-
Basic Hydrolysis (NaOH, 80°C): Degrades the pyrazole ring, forming fragmented amines and carbonyl compounds.
Comparative Reactivity with Structural Analogs
Data from related compounds highlight key differences:
Mechanistic Insights
-
Steric Effects : The tetrahydropyran group at position 3 hinders electrophilic attacks on the pyrazole’s adjacent positions.
-
Electronic Effects : The methyl and ethyl groups donate electron density to the pyrazole ring, activating it toward electrophiles but deactivating toward nucleophiles.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the development of bioactive compounds.
Medicine: Exploration as a candidate for drug development, particularly for its potential pharmacological properties.
Industry: Use in the development of new materials or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 4-Ethyl-1-methyl-3-(tetrahydro-2h-pyran-3-yl)-1h-pyrazol-5-amine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of these targets, leading to the desired therapeutic effect.
Comparison with Similar Compounds
Substituent Analysis at Position 3
The 3-position substituent significantly influences biological activity and physicochemical properties. Key analogs include:
Key Observations :
- tert-Pentyl : Increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
- Piperidin-4-yl : Introduces a basic nitrogen, enabling protonation at physiological pH, which could enhance binding to negatively charged enzyme pockets .
- Aromatic Halogen Substituents : Electron-withdrawing groups (e.g., Cl, F) may alter electronic distribution, affecting interactions with target proteins .
Regioisomerism and Activity
Regioisomeric differences profoundly impact biological activity. For example, switching substituent positions in pyrazol-5-amine derivatives can shift inhibitory profiles from kinase targets (e.g., p38αMAP) to cancer-related kinases . The target compound’s regiochemistry (ethyl at position 4, methyl at position 1) may optimize steric and electronic interactions in binding pockets compared to analogs with substituents at alternate positions.
Biological Activity
4-Ethyl-1-methyl-3-(tetrahydro-2H-pyran-3-yl)-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The molecular formula of 4-Ethyl-1-methyl-3-(tetrahydro-2H-pyran-3-yl)-1H-pyrazol-5-amine is C11H19N3O, with a molecular weight of approximately 209.29 g/mol. The compound features a pyrazole ring and a tetrahydro-2H-pyran moiety, which are crucial for its biological interactions.
Synthesis
The synthesis of this compound can be achieved through various synthetic routes, commonly involving the formation of the pyrazole ring followed by the introduction of the tetrahydro-pyran group. The synthetic methods typically yield high purity, often above 98% .
Antitumor Activity
Recent studies have indicated that derivatives of pyrazole, including 4-Ethyl-1-methyl-3-(tetrahydro-2H-pyran-3-yl)-1H-pyrazol-5-amine, exhibit promising antitumor properties. For instance, related compounds have shown significant inhibition of the ALK5 receptor, which is implicated in cancer progression. A derivative similar to this compound demonstrated an IC50 value of 25 nM against ALK5 autophosphorylation and effectively inhibited tumor growth in xenograft models .
Interaction with Kinases
Molecular docking studies have revealed that pyrazole derivatives can act as inhibitors for various protein kinases involved in cancer pathways. The binding affinities for key targets such as MEK1 and EGFR have been evaluated, showing favorable free-energy values that suggest strong interactions with these proteins .
| Target Kinase | Binding Energy (ΔG) | IC50 (µM) |
|---|---|---|
| MEK1 | -9.95 | 28.8 |
| EGFR | -10.68 | 30.4 |
| ALK5 | -10.6 | 25 |
Study on Anticancer Activity
In a study focusing on the synthesis and biological evaluation of pyrazole derivatives, compounds similar to 4-Ethyl-1-methyl-3-(tetrahydro-2H-pyran-3-yl)-1H-pyrazol-5-amine were assessed for their cytotoxic effects against various cancer cell lines. The results indicated enhanced cytotoxicity against HT-29 colorectal cancer cells, with some derivatives exhibiting IC50 values ranging from 28.8 to 124.6 µM .
In Silico Studies
In silico modeling has been employed to predict the pharmacokinetic properties and drug-likeness of these compounds. The studies suggest that many derivatives possess favorable ADME (Absorption, Distribution, Metabolism, Excretion) profiles, indicating their potential as viable drug candidates .
Q & A
Q. What are the established synthetic routes for 4-ethyl-1-methyl-3-(tetrahydro-2H-pyran-3-yl)-1H-pyrazol-5-amine, and how can reaction yields be optimized?
Methodological Answer: The compound can be synthesized via multi-step protocols involving condensation and reductive amination. For example, similar pyrazole derivatives (e.g., 3-(5-chlorothiophen-2-yl)-N-(4-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)propanamide trifluoroacetate) were synthesized with a 58% yield using ethanol as a solvent under reflux conditions . Optimization strategies include:
- Catalyst screening : Use of triethylamine to enhance nucleophilic substitution efficiency.
- Temperature control : Maintaining reflux conditions (70–80°C) to balance reaction rate and side-product formation.
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane 3:7) improves purity.
Q. How is the structural conformation of this compound validated, and what crystallographic challenges might arise?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. For example, related pyrazole-amine derivatives (e.g., (R)-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine) were crystallized in orthorhombic systems (space group P21212) with unit cell parameters a = 15.479 Å, b = 7.1217 Å, and c = 11.7802 Å . Challenges include:
Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., kinases or GPCRs)?
Methodological Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations are employed. For example, LY2784544 (a structurally related pyrazole-amine) was identified as a GPR39 agonist via β-arrestin recruitment assays . Steps include:
- Target selection : Prioritize kinases (e.g., p38α MAPK) based on structural homology.
- Docking validation : Compare binding poses with co-crystallized ligands (RMSD < 2.0 Å).
- Free energy calculations : Use MM/GBSA to rank binding affinities.
Q. What contradictions exist in metabolic stability data, and how can they be resolved?
Methodological Answer: Discrepancies in metabolic stability (e.g., CYP3A4 inactivation efficiency) arise from assay variability. For instance, CYP3cide (a pyrazolo[3,4-d]pyrimidine) showed a kinact/KI of 3300–3800 mL·min⁻¹·μmol⁻¹ in human liver microsomes . Resolution strategies:
- Standardized protocols : Use pooled human hepatocytes with controlled CYP activity.
- Cross-validation : Compare LC-MS/MS data with radiometric assays.
Q. How can structure-activity relationships (SAR) guide the design of derivatives with improved selectivity?
Methodological Answer: SAR studies focus on substituent effects at the pyrazole and tetrahydrofuran moieties. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
